1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene
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Overview
Description
1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro and methoxy group, along with a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with 2-chloro-4-methoxyphenyl ethyl sulfide under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
- **Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- **4-Methoxyphenethyl isocyanate
Comparison: 1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene is unique due to its specific sulfanyl linkage and dual methoxy substitution, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and methoxy groups can influence its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
89039-21-4 |
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Molecular Formula |
C16H17ClO2S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-[2-chloro-2-(4-methoxyphenyl)ethyl]sulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-18-13-5-3-12(4-6-13)16(17)11-20-15-9-7-14(19-2)8-10-15/h3-10,16H,11H2,1-2H3 |
InChI Key |
KOIFCAQBODOAQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CSC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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